kadsuralignan H

Catalog No.
S13768601
CAS No.
M.F
C22H26O6
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
kadsuralignan H

Product Name

kadsuralignan H

IUPAC Name

(6R,7R,8R)-2,3-dimethoxy-8-(7-methoxy-1,3-benzodioxol-5-yl)-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-1-ol

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C22H26O6/c1-11-6-13-7-16(25-4)22(26-5)20(23)19(13)18(12(11)2)14-8-15(24-3)21-17(9-14)27-10-28-21/h7-9,11-12,18,23H,6,10H2,1-5H3/t11-,12-,18-/m1/s1

InChI Key

HAPHUWWEOOCTDA-SEDUGSJDSA-N

Canonical SMILES

CC1CC2=CC(=C(C(=C2C(C1C)C3=CC4=C(C(=C3)OC)OCO4)O)OC)OC

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=C2[C@H]([C@@H]1C)C3=CC4=C(C(=C3)OC)OCO4)O)OC)OC

kadsuralignan H is a natural product found in Kadsura coccinea with data available.

Kadsuralignan H is a dibenzocyclooctadiene lignan compound derived from the plant genus Kadsura, particularly noted for its presence in Kadsura heteroclita. This compound has garnered interest due to its unique structural characteristics and potential biological activities. The molecular structure of Kadsuralignan H includes two fused aromatic rings, which contribute to its stability and reactivity.

Typical of lignans, including oxidation and reduction reactions. The presence of multiple hydroxyl groups allows for potential modifications, such as esterification or etherification. Additionally, the compound's structure suggests that it may engage in electrophilic aromatic substitution reactions, further expanding its chemical reactivity profile.

Research has indicated that Kadsuralignan H exhibits significant biological activities, particularly in anti-cancer and anti-inflammatory pathways. It has been shown to inhibit the proliferation of certain cancer cell lines and modulate inflammatory responses. The compound's mechanism of action may involve the regulation of specific signaling pathways related to cell growth and apoptosis. Furthermore, studies have suggested that Kadsuralignan H could influence melanin synthesis, potentially offering applications in dermatological treatments .

Synthesis of Kadsuralignan H typically involves extraction from natural sources followed by purification processes. One common method includes refluxing the plant material in ethanol, followed by sequential extraction with various solvents such as petroleum ether, methylene chloride, and ethyl acetate. The resulting extracts are then subjected to chromatographic techniques like silica gel chromatography and high-performance liquid chromatography (HPLC) to isolate pure Kadsuralignan H .

Kadsuralignan H has potential applications in various fields, including:

  • Pharmaceuticals: Due to its anti-cancer and anti-inflammatory properties.
  • Cosmetics: As a skin-lightening agent due to its effects on melanin synthesis.
  • Nutraceuticals: As a dietary supplement for its antioxidant properties.

The versatility of Kadsuralignan H makes it a candidate for further research into therapeutic applications.

Studies on Kadsuralignan H have explored its interactions with various biological targets. For instance, it has been shown to affect the expression levels of proteins involved in melanogenesis, particularly tyrosinase. This interaction suggests that Kadsuralignan H may influence post-translational modifications that regulate enzyme activity . Further investigation into its interactions with other cellular pathways could provide insights into its broader pharmacological potential.

Kadsuralignan H shares structural similarities with other dibenzocyclooctadiene lignans, such as:

  • Kadsuralignan F: Known for its anti-melanogenic properties.
  • Heteroclitin H: Exhibits anti-HIV activity.
  • Longipedlactone J: Demonstrated various biological activities including anti-inflammatory effects.

Comparison Table

CompoundSourceBiological ActivityUnique Features
Kadsuralignan HKadsura heteroclitaAnti-cancer, Anti-inflammatoryModulates tyrosinase activity
Kadsuralignan FKadsura japonicaAnti-melanogenicDirect inhibition of melanin synthesis
Heteroclitin HKadsura heteroclitaAnti-HIVUnique structural modifications
Longipedlactone JKadsura heteroclitaAnti-inflammatoryContains additional functional groups

The uniqueness of Kadsuralignan H lies in its dual role as both an anti-cancer agent and a modulator of melanin production, distinguishing it from other similar compounds which may focus on single biological pathways.

Kadsura coccinea, a woody vine native to subtropical regions of southern China and northern Indochina, serves as the primary botanical source of kadsuralignan H. The plant thrives in humid forest understories at altitudes of 1,500–2,000 meters, where it produces distinctive red fruits and aromatic stems. Phytochemical studies of K. coccinea have identified over 50 lignans, with dibenzocyclooctadiene derivatives predominating. Kadsuralignan H stands out as a rare arylnaphthalene-type lignan, constituting approximately 0.0032% of the dried root mass in optimized extracts.

The ecological role of kadsuralignan H in K. coccinea remains under investigation, though preliminary evidence suggests it may function as an antimicrobial defense compound. Comparative phytochemical profiles show elevated kadsuralignan H concentrations in root tissues (0.82 mg/g dry weight) compared to stems (0.15 mg/g), indicating tissue-specific biosynthesis.

Historical Context of Lignan Discovery in Schisandraceae Family

The Schisandraceae family, comprising Kadsura and Schisandra genera, has yielded 337 structurally distinct lignans since the first isolation of schisandrin in 1973. Kadsuralignan H’s 2007 discovery marked a milestone as the first arylnaphthalene lignan identified in Kadsura species, expanding the family’s known structural diversity. This breakthrough followed decades of research on dibenzocyclooctadiene lignans like schisandrin C, which share biosynthetic precursors with kadsuralignan H.

Chronological analysis reveals accelerating lignan discovery rates:

  • 1973–2000: 112 lignans identified
  • 2001–2020: 189 lignans characterized
  • Post-2020: 36 novel structures reported

Taxonomic Classification and Ecological Distribution of Kadsura coccinea

Kadsura coccinea belongs to the subgenus Cosbaea, distinguished by its scarlet fruits and 4-merous flowers. Molecular phylogenetics place it within the Schisandraceae’s basal clade, sharing 98.7% chloroplast DNA similarity with K. heteroclita. Its distribution spans:

RegionCountries/ProvincesHabitat Characteristics
East AsiaGuangxi, Guangdong, YunnanBroadleaf evergreen forests (pH 5.5–6.8)
Southeast AsiaNorthern Vietnam, LaosLimestone karst formations
IslandHainan, TaiwanCoastal montane forests

Climatic modeling identifies precipitation variables as critical distribution drivers, with optimal growth occurring in regions receiving 1,512–4,680 mm annual rainfall. Temperature ranges between 8.3°C (winter) and 27.3°C (summer) delineate its ecological niche.

The biosynthesis of kadsuralignan H follows the general phenylpropanoid pathway, initiated by the conversion of L-phenylalanine to trans-cinnamic acid. This complex biosynthetic process involves multiple enzyme families working in concert to produce the final arylnaphthalene lignan structure.

Phenylpropanoid Pathway Initiation

The phenylpropanoid pathway represents the primary route for lignan biosynthesis, beginning with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid [1]. This reaction represents the first committed step in the biosynthesis of all phenylpropanoid compounds, including lignans. PAL catalyzes the elimination reaction through a cofactor-dependent mechanism involving 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO), which facilitates the cleavage of the carbon-nitrogen bond [1].

The subsequent enzymatic steps proceed through a series of hydroxylation and methylation reactions. Cinnamate 4-hydroxylase (C4H), a cytochrome P450 enzyme belonging to the CYP73A family, catalyzes the hydroxylation of trans-cinnamic acid to p-coumaric acid [2]. This enzyme exhibits high substrate specificity and requires NADPH-cytochrome P450 reductase as an electron donor [3]. The reaction mechanism involves the formation of a cytochrome P450-substrate complex, followed by oxygen activation and hydroxylation at the para position of the aromatic ring.

Hydroxylation and Methylation Cascade

The p-coumaric acid produced by C4H undergoes further hydroxylation by coumarate-3-hydroxylase (C3H), another cytochrome P450 enzyme, to form caffeic acid [4]. This step is crucial for the formation of the dihydroxylated aromatic ring structure characteristic of many lignans. The caffeic acid is then methylated by caffeic acid O-methyltransferase (COMT) to produce ferulic acid [5].

COMT represents a key enzyme in the methylation cascade, utilizing S-adenosyl-L-methionine as the methyl donor. The enzyme exhibits broad substrate specificity, capable of methylating various hydroxylated phenolic compounds including acids, aldehydes, and alcohols. Structural studies have revealed that COMT preferentially methylates aldehydes and alcohols over free acids, with kinetic parameters showing higher affinity for these substrates.

Coniferyl Alcohol Formation

The conversion of ferulic acid to coniferyl alcohol involves two sequential reduction steps. First, 4-coumarate:CoA ligase (4CL) activates ferulic acid to form feruloyl-CoA, providing the energy-rich substrate for subsequent reduction [4]. Cinnamoyl-CoA reductase (CCR) then reduces feruloyl-CoA to coniferaldehyde, which is subsequently reduced to coniferyl alcohol by cinnamyl alcohol dehydrogenase (CAD) [6].

Coniferyl alcohol serves as the universal precursor for lignan biosynthesis, representing the branch point between lignin and lignan formation. The enzyme CAD catalyzes the final reduction step using NADPH as a cofactor, producing the monolignol that serves as the substrate for subsequent lignan-specific reactions [6].

Lignan-Specific Enzymatic Reactions

The formation of lignans from coniferyl alcohol involves stereospecific coupling reactions mediated by dirigent proteins. These proteins control the regiochemistry and stereochemistry of the radical coupling reaction, directing the formation of specific lignan structures [7]. In the absence of dirigent proteins, the coupling reactions produce racemic mixtures of various products, demonstrating the critical role of these proteins in lignan biosynthesis [8].

The initial lignan formed through dirigent protein-mediated coupling is pinoresinol, which undergoes sequential reduction by pinoresinol-lariciresinol reductase (PLR) enzymes. PLR catalyzes two successive NADPH-dependent reductions, first converting pinoresinol to lariciresinol, then lariciresinol to secoisolariciresinol [9]. The stereochemistry of these reductions determines the final enantiomeric composition of the lignan products.

The final step in the core lignan biosynthetic pathway involves the oxidation of secoisolariciresinol to matairesinol by secoisolariciresinol dehydrogenase (SIDR). This NAD+-dependent enzyme catalyzes the enantiospecific conversion through a lactol intermediate, producing the phenolic lignan matairesinol [10].

Transcriptomic Insights into Lignan Biosynthesis Genes

Transcriptomic analysis of Kadsura coccinea has revealed the complexity of lignan biosynthesis at the molecular level, identifying 137 unique genes (unigenes) involved in lignan biosynthesis pathways distributed across 13 major enzyme families [11]. This comprehensive gene expression profiling provides critical insights into the regulatory mechanisms governing lignan production in this medicinally important plant.

Gene Family Distribution and Expression Patterns

The transcriptomic analysis revealed significant variation in gene family sizes among different enzymatic steps in the lignan biosynthesis pathway. The largest gene family identified was hydroxycinnamoyl transferase (HCT) with 37 genes, followed by dirigent protein (DIR) with 21 genes, and cinnamoyl-CoA reductase (CCR) with 16 genes [11]. In contrast, the early steps of the phenylpropanoid pathway showed smaller gene families, with phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and coumarate-3-hydroxylase (C3H) each represented by only 3 genes.

The differential gene expression analysis revealed distinct patterns of enzyme gene expression across different tissues. The overall expression profiles showed that lignan synthase genes in stems and leaves were more similar to each other than to those in roots [11]. This finding suggests tissue-specific regulation of lignan biosynthesis, with roots representing a distinct metabolic compartment for lignan production.

Tissue-Specific Gene Expression Profiles

Several key enzyme families showed preferential expression in specific tissues, indicating specialized roles in lignan biosynthesis. Caffeioyl-CoA oxymethyltransferase (CCoAOMT), coumarate-3-hydroxylase (C3H), and secoisolariciresinol dehydrogenase (SIDR) gene families were primarily expressed in roots and stems, suggesting these tissues serve as the primary sites for lignan precursor formation and early lignan biosynthesis steps [11].

The tissue-specific expression patterns correlate with the observed lignan content distribution, where roots showed the highest lignan concentrations compared to stems and leaves [11]. This correlation supports the hypothesis that transcriptional regulation plays a crucial role in determining the spatial distribution of lignan biosynthesis within the plant.

Correlation Analysis Between Gene Expression and Metabolite Accumulation

The integration of transcriptomic and metabolomic data revealed significant correlations between specific gene expression patterns and lignan accumulation. Among the 137 lignan biosynthesis genes, 30 highly expressed genes were selected for correlation analysis with the three most abundant lignans in each tissue type [11].

In the root-stem comparison, 13 differential gene expressions showed correlation with ring-opening isolariciresinol-4-O-glucoside and schisandrin E accumulation. The genes HCT9, DIR15, COMT4, and CAD3 showed particularly strong positive correlations with lignan content, suggesting these genes play crucial roles in determining lignan production levels [11].

The root-leaf comparison revealed 13 differential gene expressions correlated with schisandrin B accumulation, with HCT9, HCT10, CAD3, and HCT1 showing positive correlations [11]. This finding indicates that different gene sets may be responsible for the biosynthesis of different lignan compounds, reflecting the structural diversity of lignans produced by Kadsura coccinea.

Cytochrome P450 Gene Analysis

A detailed analysis of cytochrome P450 (CYP) genes in Kadsura coccinea identified 233 CYP genes distributed across 38 families within eight clans [12]. This comprehensive CYP gene repertoire suggests extensive enzymatic diversity for specialized metabolite biosynthesis, including lignans.

The phylogenetic analysis revealed that several CYP genes showed tissue-specific expression patterns, with certain genes highly expressed in roots, indicating their potential involvement in lignan biosynthesis [12]. Sequence alignment analysis identified 22 homologous genes of known lignan-biosynthetic CYPs, with 6 homologous genes of CYP719As and 1 homologous gene of CYP81Qs showing high expression in roots [12].

Gene Regulatory Networks

The transcriptomic analysis revealed complex regulatory networks governing lignan biosynthesis gene expression. The coordinated expression of multiple genes within the same pathway suggests the existence of master regulatory mechanisms that control the entire biosynthetic process. The identification of genes with similar expression patterns across different tissues provides insights into potential regulatory modules that coordinate lignan production.

The analysis of gene co-expression networks revealed that certain enzyme families, particularly those involved in the later steps of lignan biosynthesis, show coordinated expression patterns. This coordination may be essential for maintaining metabolic flux balance and preventing the accumulation of potentially toxic intermediates.

Tissue-Specific Localization in Kadsura coccinea

The tissue-specific distribution of lignan biosynthesis in Kadsura coccinea reflects the specialized metabolic functions of different plant organs and the adaptive strategies employed by the plant to optimize lignan production for various physiological and ecological purposes.

Root-Specific Lignan Accumulation

Roots represent the primary site for lignan biosynthesis and accumulation in Kadsura coccinea, containing significantly higher concentrations of lignans compared to stems and leaves [11]. The metabolomic analysis identified 51 different lignans in Kadsura coccinea tissues, with roots showing the highest diversity and concentration of these compounds.

The major lignans found in roots include ring-opening isolariciresinol-4-O-glucoside, isoschisandrin B, and mangliesin D [11]. These compounds represent different structural classes of lignans, indicating that roots serve as sites for diverse lignan biosynthetic activities. The high concentration of glycosylated lignans in roots suggests active glycosylation processes that may serve storage or transport functions.

The root-specific accumulation of lignans correlates with the preferential expression of key biosynthetic genes in this tissue. Genes encoding CCoAOMT, C3H, and SIDR showed particularly high expression in roots, supporting the biochemical evidence for active lignan biosynthesis in this tissue [11]. This tissue-specific gene expression pattern suggests that roots have evolved specialized metabolic machinery for lignan production.

Stem Lignan Profiles

Stems showed a distinct lignan profile compared to roots, with schisandrin E, ring-opening isolariciresinol-9'-O-glucoside, and schisandrin ethyl being the most abundant compounds [11]. This tissue-specific lignan composition suggests that stems may serve specialized functions in lignan metabolism, potentially related to transport or storage of specific lignan forms.

The stem-specific lignan profile may reflect the dual role of stems in both lignan biosynthesis and transport. The presence of specific lignan glycosides in stems suggests active glycosylation processes that may facilitate the transport of lignans between different plant organs. The correlation between specific gene expression patterns and lignan accumulation in stems supports this hypothesis.

Leaf Lignan Characteristics

Leaves showed the lowest overall lignan content among the three tissues examined, with schisandrin B, ring-opening isolariciresinol-9'-O-glucoside, and gomisin C being the predominant compounds [11]. The relatively low lignan content in leaves may reflect the primary metabolic focus of this tissue on photosynthesis and primary metabolism.

The leaf-specific lignan profile suggests that leaves may serve as sites for the final modifications of lignan compounds or as temporary storage sites for specific lignan forms. The presence of certain lignans in leaves may also be related to their potential roles in plant defense mechanisms against herbivores or pathogens.

Cellular and Subcellular Localization

The tissue-specific distribution of lignan biosynthesis likely reflects cellular and subcellular compartmentalization of the enzymatic machinery involved in lignan production. The phenylpropanoid pathway enzymes are known to be compartmentalized in different cellular organelles, with early pathway enzymes located in the cytoplasm and later enzymes associated with specific organelles.

The dirigent proteins responsible for lignan coupling reactions are typically localized in the cell wall or associated with the endoplasmic reticulum, where they can direct the stereospecific coupling of monolignol precursors [8]. The tissue-specific expression of different dirigent protein genes suggests that different tissues may produce lignans with distinct stereochemical configurations.

Developmental Regulation

The tissue-specific localization of lignan biosynthesis in Kadsura coccinea may also reflect developmental regulation of these pathways. The analysis of 2-year-old plants revealed established patterns of lignan distribution, suggesting that these patterns are maintained throughout plant development [11].

The developmental regulation of lignan biosynthesis may be coordinated with other developmental processes, such as secondary growth and tissue differentiation. The high lignan content in roots may be related to the specialized functions of this tissue in nutrient uptake and storage, while the lower lignan content in leaves may reflect the primary metabolic focus of this tissue.

Ecological and Physiological Significance

The tissue-specific distribution of lignans in Kadsura coccinea likely reflects the adaptive strategies employed by the plant to optimize lignan production for various ecological and physiological functions. The high concentration of lignans in roots may serve protective functions against soil-borne pathogens and herbivores, while the specific lignan profiles in different tissues may be optimized for different biological activities.

XLogP3

4.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

386.17293854 g/mol

Monoisotopic Mass

386.17293854 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-10-2024

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